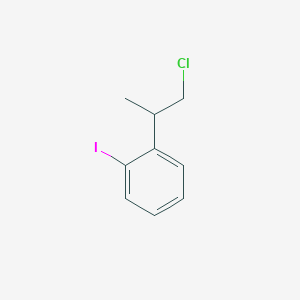

1-(1-Chloropropan-2-yl)-2-iodobenzene

CAS No.: 113452-82-7

Cat. No.: VC19164379

Molecular Formula: C9H10ClI

Molecular Weight: 280.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113452-82-7 |

|---|---|

| Molecular Formula | C9H10ClI |

| Molecular Weight | 280.53 g/mol |

| IUPAC Name | 1-(1-chloropropan-2-yl)-2-iodobenzene |

| Standard InChI | InChI=1S/C9H10ClI/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |

| Standard InChI Key | VKOWZINVXYUQTK-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCl)C1=CC=CC=C1I |

Introduction

Synthesis and Manufacturing

Halogenation and Cross-Coupling Strategies

Physicochemical Properties

Structural and Thermal Characteristics

The compound’s structure features a benzene ring with iodine and chloropropyl groups, contributing to a density of and a boiling point of at 760 mmHg . Its melting point () and flash point () reflect moderate thermal stability, while the classification indicates potential eye and skin irritation .

Reactivity and Functional Group Interactions

The iodine substituent facilitates electrophilic aromatic substitution, whereas the chloropropyl group participates in nucleophilic substitutions. Computational studies reveal a topological polar surface area of , suggesting low solubility in polar solvents but high permeability in lipid membranes . This aligns with its (skin permeation) of , indicating limited dermal absorption .

Applications in Research and Industry

Materials Science

In molecular glassformers, halogenated benzenes influence fragility and glass transition temperatures (). For example, β-AA—a trisarylbenzene derivative—shows elevated and crystallization tendencies due to strong π-π interactions . Similarly, the iodine and chlorine substituents in 1-(1-Chloropropan-2-yl)-2-iodobenzene could modulate material stability in thin-film applications .

Catalysis and Organic Synthesis

The compound serves as a precursor in transition-metal-free arylation, enabling access to biphenyl and terphenyl derivatives . Its iodine atom acts as a leaving group in Ullmann-type couplings, while the chloropropyl moiety participates in alkylation reactions .

Comparative Analysis with Related Halogenated Benzenes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume